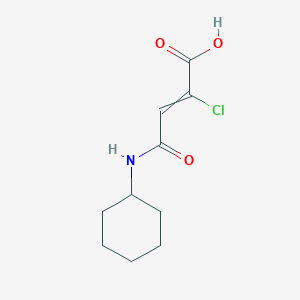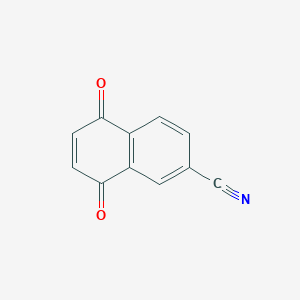![molecular formula C10H10N4O2 B14377517 2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid CAS No. 88282-00-2](/img/structure/B14377517.png)
2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s unique structure, which includes a benzimidazole ring fused with a hydrazone moiety, makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the hydrazone and propanoic acid functionalities . Common reagents used in these reactions include aldehydes, formic acid, and various catalysts to facilitate the condensation and subsequent transformations .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone moiety, leading to different hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield hydrazine derivatives .
Aplicaciones Científicas De Investigación
2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid involves its interaction with various molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The hydrazone moiety can also participate in redox reactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
- 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
- 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride
Uniqueness
2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid is unique due to its combined benzimidazole and hydrazone functionalities, which provide a broad spectrum of biological activities and make it a versatile compound for various applications .
Propiedades
Número CAS |
88282-00-2 |
|---|---|
Fórmula molecular |
C10H10N4O2 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C10H10N4O2/c1-6(9(15)16)13-14-10-11-7-4-2-3-5-8(7)12-10/h2-5H,1H3,(H,15,16)(H2,11,12,14) |
Clave InChI |
FORYIVGYBMHDCB-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=NC2=CC=CC=C2N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)
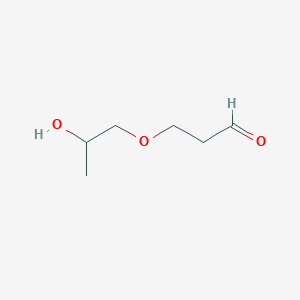
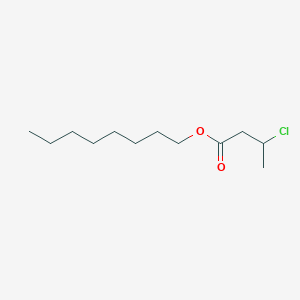

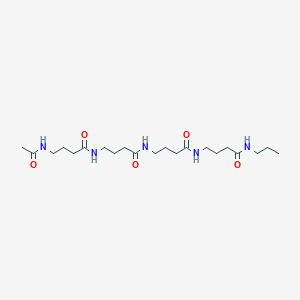
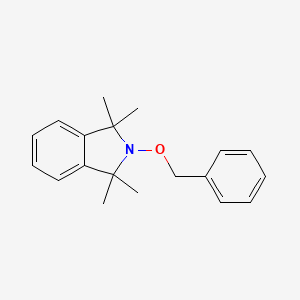

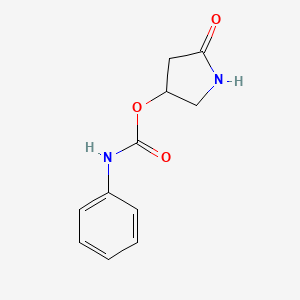
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
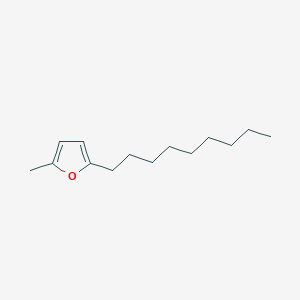
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)
